molecular formula C7H8N2O B6236432 5-ethylpyrimidine-2-carbaldehyde CAS No. 1558310-20-5

5-ethylpyrimidine-2-carbaldehyde

Cat. No.: B6236432
CAS No.: 1558310-20-5
M. Wt: 136.15 g/mol
InChI Key: ZQMLIXCRKRMDIW-UHFFFAOYSA-N
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Description

5-Ethylpyrimidine-2-carbaldehyde (CAS 205518-89-4) is a valuable heteroaromatic building block in organic synthesis and medicinal chemistry research. Its molecular formula is C7H8N2O, with a molecular weight of 136.15 g/mol . This compound is recognized for its role as a key pyrimidine precursor in the synthesis of complex molecules, most notably the antilipidemic drug rosuvastatin . Research into rosuvastatin synthesis has focused on developing efficient, scalable routes to such pyrimidine intermediates, highlighting their importance in constructing the drug's core structure . Beyond pharmaceutical applications, pyrimidine-5-carbaldehydes, in general, are of significant interest in the field of asymmetric autocatalysis. They are central to the Soai reaction, a unique and highly studied chemical process where the reaction product acts as a catalyst for its own formation with high enantioselectivity . This phenomenon is a prominent model for investigating the origins of biological homochirality . The aldehyde functional group on the pyrimidine ring makes it a versatile intermediate for further chemical transformations, enabling researchers to synthesize a diverse array of functionalized and annulated heterocyclic compounds for various research purposes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. For safe handling, please refer to the associated Safety Data Sheet. It is recommended to store the material under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1558310-20-5

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5-ethylpyrimidine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O/c1-2-6-3-8-7(5-10)9-4-6/h3-5H,2H2,1H3

InChI Key

ZQMLIXCRKRMDIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C=O

Purity

95

Origin of Product

United States

Reactivity and Derivatization Chemistry of 5 Ethylpyrimidine 2 Carbaldehyde

Nucleophilic Additions to the Carbaldehyde Moiety

The aldehyde group in 5-ethylpyrimidine-2-carbaldehyde is susceptible to attack by a variety of nucleophiles, leading to a diverse range of derivatives. These reactions are fundamental to the construction of more complex molecules incorporating the 5-ethylpyrimidine (B1285229) scaffold.

Formation of Imine and Enamine Derivatives from this compound

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction typically proceeds under acidic catalysis and involves the elimination of a water molecule. The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. libretexts.orgnih.gov The reaction is reversible and the pH must be carefully controlled for optimal imine formation. youtube.com

While specific studies on this compound are not extensively documented, related pyrimidine (B1678525) aldehydes readily form imines. For instance, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) reacts with various aromatic amines in ethanol (B145695), often facilitated by a dehydrating agent like magnesium sulfate (B86663) and sometimes accelerated by microwave irradiation, to produce imine derivatives in good yields. wikipedia.org A similar reactivity is expected for this compound. The general reaction is as follows:

R-NH₂ + this compound → 5-ethyl-N-(R-substituted)pyrimidine-2-methanimine + H₂O

Enamines are formed from the reaction of aldehydes with secondary amines. masterorganicchemistry.comwikipedia.org The mechanism is similar to imine formation up to the formation of the iminium ion. At this stage, instead of loss of a proton from nitrogen, a proton is removed from an adjacent carbon atom, leading to the formation of a C=C double bond conjugated with the nitrogen atom. libretexts.org The formation of enamines from this compound would proceed by reacting it with a secondary amine, likely under acid catalysis with removal of water.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. acs.orgchemistrysteps.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than Wittig reagents. alfa-chemistry.comnrochemistry.com This reaction typically shows high E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.orglibretexts.org The HWE reaction is often preferred for its reliability and stereochemical control. wikipedia.org

For this compound, both Wittig and HWE reactions would be expected to convert the aldehyde group into a carbon-carbon double bond, providing access to a variety of vinylpyrimidine derivatives. The general scheme for these reactions is:

This compound + Ylide/Phosphonate carbanion → 5-ethyl-2-(alkenyl)pyrimidine + Phosphine oxide/Phosphate ester

Cyanohydrin Formation and Subsequent Conversions

The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. orgoreview.comrsc.org The reaction is typically base-catalyzed, with the cyanide ion (CN⁻) acting as the nucleophile that attacks the carbonyl carbon. thieme-connect.deyoutube.com The resulting tetrahedral intermediate is then protonated to give the cyanohydrin. youtube.com

The formation of cyanohydrins is a reversible process, but for many aldehydes, the equilibrium favors the product. thieme-connect.de The reaction is synthetically useful because the nitrile group of the cyanohydrin can be further transformed. For example, hydrolysis of the nitrile under acidic conditions yields an α-hydroxy carboxylic acid, while reduction, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords a β-aminoalcohol. thieme-connect.deresearchgate.net

Table 1: Potential Conversions of this compound Cyanohydrin

Reactant Reagents Product
This compound HCN, base catalyst 2-(5-ethylpyrimidin-2-yl)-2-hydroxyacetonitrile
2-(5-ethylpyrimidin-2-yl)-2-hydroxyacetonitrile H₃O⁺, heat 2-(5-ethylpyrimidin-2-yl)-2-hydroxyacetic acid

Enantioselective Alkylations for Chiral Pyrimidyl Alkanols

The synthesis of chiral pyrimidyl alkanols can be achieved through the enantioselective alkylation of pyrimidine-5-carbaldehydes. A notable example is the addition of dialkylzinc reagents to 2-substituted pyrimidine-5-carbaldehydes in the presence of a chiral catalyst. nrochemistry.com Research has shown that (1S,2R)-N,N-dibutylnorephedrine (DBNE) is an effective chiral catalyst for the enantioselective ethylation of 2-methylpyrimidine-5-carbaldehyde, yielding the corresponding pyrimidyl alkanol with high enantiomeric excess. nrochemistry.com

This methodology has been successfully applied to the synthesis of various optically active 5-pyrimidyl alkanols. chemistrysteps.com The reaction of 2-ethylpyrimidine-5-carbaldehyde (B1364251) with diethylzinc (B1219324) in the presence of (1S,2R)-DBNE produced (R)-1-(2-ethylpyrimidin-5-yl)propan-1-ol with a 93% enantiomeric excess (e.e.). nrochemistry.com This demonstrates that the enantioselective addition of organozinc reagents is a viable route to chiral alcohols derived from this compound, assuming similar reactivity for the 2-carbaldehyde isomer. Asymmetric autocatalysis has also been observed in the reaction of pyrimidine-5-carbaldehydes with diisopropylzinc, leading to significant amplification of the enantiomeric excess of the resulting pyrimidyl alkanol. orgoreview.comresearchgate.net

Table 2: Enantioselective Ethylation of 2-Ethylpyrimidine-5-carbaldehyde

Aldehyde Catalyst Alkylating Agent Product Enantiomeric Excess (e.e.)

Oxidation and Reduction Reactions of the Carbaldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other important classes of pyrimidine derivatives.

Selective Oxidation to Carboxylic Acids

The selective oxidation of this compound to 5-ethylpyrimidine-2-carboxylic acid can be accomplished using a variety of oxidizing agents. youtube.comorganic-chemistry.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). organic-chemistry.orgnih.gov For heteroaromatic aldehydes, milder and more selective methods are often preferred to avoid undesired side reactions.

Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer excellent chemoselectivity for the oxidation of aldehydes to carboxylic acids under mild conditions, tolerating other oxidizable functional groups. nih.gov Silver-based reagents, such as those used in the Tollens test or silver(II) picolinate, can also effect this transformation. The choice of oxidant will depend on the desired reaction conditions and the presence of other functional groups in the molecule. The general transformation is:

This compound + [Oxidizing Agent] → 5-ethylpyrimidine-2-carboxylic acid

Chemoselective Reduction to Alcohols and Hydrocarbons

The aldehyde functional group in this compound is susceptible to reduction to a primary alcohol, (5-ethylpyrimidin-2-yl)methanol, or complete reduction to the corresponding hydrocarbon, 2-ethyl-5-methylpyrimidine. The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity, targeting the aldehyde without affecting the pyrimidine ring.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally effective for the selective reduction of aldehydes to alcohols in the presence of aromatic systems. For instance, 1,4,6-trisubstituted pyrimidin-2(1H)-ones have been successfully reduced with sodium borohydride to yield dihydro- and tetrahydro-pyrimidin-2(1H)-ones, demonstrating the compatibility of the pyrimidine core with this reagent under specific conditions. rsc.org However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the pyrimidine ring itself. Studies on the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH₄ have shown that the pyrimidine ring can be reduced to a dihydropyrimidine (B8664642) derivative. researchgate.net

To achieve the reduction of the aldehyde to a hydrocarbon, harsher conditions are typically required, such as those employed in the Wolff-Kishner or Clemmensen reductions. However, the compatibility of these conditions with the pyrimidine ring, especially the potential for ring cleavage or side reactions, would need careful experimental evaluation.

Table 1: Hypothetical Chemoselective Reduction of this compound

ProductReagentReaction ConditionsPotential Outcome
(5-ethylpyrimidin-2-yl)methanolSodium Borohydride (NaBH₄)Methanol (B129727), Room TemperatureSelective reduction of the aldehyde to the primary alcohol.
2-ethyl-5-methylpyrimidineHydrazine (N₂H₄), Potassium Hydroxide (KOH)High Temperature (Wolff-Kishner)Reduction of the aldehyde to a methyl group.
2-ethyl-5-methylpyrimidineZinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Reflux (Clemmensen)Reduction of the aldehyde to a methyl group.

This table is based on general principles of organic chemistry and reactivity of similar compounds, as direct experimental data for this compound is limited.

Electrophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring is generally considered electron-deficient and therefore deactivated towards electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.com The presence of two nitrogen atoms in the ring withdraws electron density, making it less nucleophilic. organicchemistrytutor.com However, the substituents on the ring can significantly influence the feasibility and regioselectivity of such reactions. In this compound, the electron-withdrawing aldehyde group further deactivates the ring, while the electron-donating ethyl group provides some activation.

Direct halogenation of pyrimidines often requires harsh conditions. However, methods for the halogenation of pyrimidine derivatives have been developed. For instance, a novel and efficient method for the C-5 halogenation of pyrimidine-based nucleosides using N-halosuccinimides in an ionic liquid has been reported. elsevierpure.com Additionally, a deconstruction-reconstruction strategy for pyrimidine diversification allows for functionalization at the C2 and C5 positions, including chlorination. nih.gov For pyrazolo[1,5-a]pyrimidines, direct C3 halogenation has been achieved using N-halosuccinimides or potassium halide salts with a hypervalent iodine(III) reagent. rsc.orgmdpi.com These methods suggest that selective halogenation of this compound at the remaining unsubstituted C4 or C6 positions, while challenging, might be achievable with carefully chosen reagents and conditions.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com The nitration of pyrimidine derivatives has been reported, often requiring strong nitrating agents. researchgate.net For example, nitration of 7-arylpyrazolo[1,5-a]pyrimidines occurs at the 3-position. mdpi.com Given the deactivating nature of the pyrimidine ring and the aldehyde group, direct nitration or sulfonation of this compound would likely require forcing conditions. The directing effects of the ethyl and aldehyde groups would also come into play, potentially leading to a mixture of products.

The introduction of a sulfonate group onto a pyrimidine ring has been explored, often through multi-step synthetic sequences rather than direct sulfonation. nih.govnih.govynu.edu.cnacs.org These studies highlight the interest in pyrimidine sulfonates for their potential biological activities. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been widely applied to pyrimidine systems. acs.orgelsevierpure.comrsc.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile method for arylating pyrimidines. yonedalabs.comlibretexts.org This reaction has been successfully applied to various halopyrimidines. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated using various arylboronic acids with a Pd(0) catalyst. mdpi.com The reactivity of different halogenated positions on the pyrimidine ring can be influenced by the electronic environment and the catalytic system used. acs.orgnih.gov While there are no specific reports on the Suzuki-Miyaura coupling of a halogenated derivative of this compound, it is a highly plausible transformation. A nickel-catalyzed Suzuki-Miyaura coupling has also been reported for the deformylative cross-coupling of aldehydes with organoboron reagents, offering an alternative route to biaryl compounds. nih.govacs.org

Table 2: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

Pyrimidine SubstrateCoupling PartnerCatalystBaseSolventProduct
4-Bromo-5-ethylpyrimidine-2-carbaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O5-ethyl-4-phenylpyrimidine-2-carbaldehyde
6-Chloro-5-ethylpyrimidine-2-carbaldehydeThiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃Toluene5-ethyl-6-(thiophen-2-yl)pyrimidine-2-carbaldehyde

This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies on pyrimidine systems.

The Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, are also valuable tools for functionalizing pyrimidines. rsc.orgwikipedia.orgacs.orglibretexts.orgresearchgate.net The Sonogashira reaction, in particular, has been used to introduce alkynyl groups onto the pyrimidine core. wikipedia.orglibretexts.org Both copper-co-catalyzed and copper-free Sonogashira protocols have been developed. acs.orglibretexts.org

For a hypothetical halogenated derivative of this compound, both Heck and Sonogashira couplings would be expected to proceed, providing access to a wider range of functionalized pyrimidines. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving high yields and selectivity.

Condensation and Cyclization Reactions to Form Fused Heterocycles

The aldehyde functional group on the pyrimidine ring of this compound serves as a key reactive site for a variety of condensation and cyclization reactions. These reactions are instrumental in the synthesis of fused heterocyclic compounds, where the pyrimidine ring is annulated with another heterocyclic ring system.

Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry. rsc.org The synthesis of derivatives of this scaffold can be achieved starting from a pyrimidine carbaldehyde. For instance, imidazo[1,2-a]pyrimidine-2-carbaldehyde can react with various aromatic amines in the presence of magnesium sulfate and microwave irradiation to produce imine derivatives. nih.gov These imines can then be reduced to the corresponding amine derivatives. nih.gov This two-step process, involving Schiff base formation and subsequent reduction, allows for the introduction of diverse substituents onto the imidazo[1,2-a]pyrimidine core. nih.gov

The general synthetic approach involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound, a classic method known as the Chichibabin reaction. nih.gov More contemporary methods utilize multicomponent reactions and intramolecular cyclizations to construct the imidazo[1,2-a]pyrimidine system. rsc.org

Formation of Thieno[2,3-d]pyrimidine (B153573) Derivatives

Thieno[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological activities. nih.govnih.gov The synthesis of these derivatives often involves the construction of the thiophene (B33073) ring onto a pre-existing pyrimidine core or vice versa. While direct use of this compound in this specific synthesis is not detailed in the provided context, the general strategies for forming thieno[2,3-d]pyrimidines can be inferred.

One common approach involves the reaction of a substituted aminothiophene with a pyrimidine precursor. Alternatively, a substituted aminopyrimidine can react with a thiophene precursor containing appropriate functional groups. For example, thieno[2,3-d]pyrimidin-4-one derivatives can be synthesized by reacting a suitable starting material with different aldehydes in the presence of an acid catalyst. nih.gov These can then be converted to 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives, which serve as versatile intermediates for further functionalization. nih.gov

Electrophilic substitution reactions on the thieno[2,3-d]pyrimidine core, such as bromination and nitration, have also been reported. researchgate.net For instance, the bromination of 1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione occurs at the 6-position. researchgate.net

Multi-component Reactions Utilizing the Compound as a Key Reactant

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. derpharmachemica.comnih.gov Aldehydes are common components in MCRs.

The Biginelli reaction, a classic MCR, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. derpharmachemica.com While the specific use of this compound in a Biginelli-type reaction is not explicitly mentioned, its aldehyde functionality makes it a potential candidate for such transformations.

Another example of MCRs is the Hantzsch dihydropyridine (B1217469) synthesis, which involves an aldehyde, two equivalents of a β-keto ester, and ammonia. mdpi.com MCRs are also employed in the synthesis of various other heterocyclic systems, such as pyrano[2,3-d]pyrimidines, often by reacting an aldehyde, malononitrile, and a barbituric acid derivative. nih.gov

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of the synthesis of substituted heterocycles. In the case of pyrimidine derivatives, the positions of the nitrogen atoms and existing substituents direct the outcome of chemical reactions. For instance, in 2,4,6-trichloropyrimidine-5-carbaldehyde, the different chlorine atoms exhibit varied reactivity, allowing for their selective substitution. shd-pub.org.rs

The principles of green chemistry have been applied to the regioselective functionalization of such compounds, for example, in C-N bond formation via SNAr mechanism using phase transfer catalysts. shd-pub.org.rs One-pot methodologies combining reactions like Wittig olefination and bromination have been developed to synthesize key precursors for more complex heterocyclic systems like pyrrolopyrimidines. shd-pub.org.rs

Studies on the Chemical Reactivity of Pyrimidine Carbaldehyde Derivatives

The chemical reactivity of pyrimidine carbaldehyde derivatives is largely dictated by the electron-withdrawing nature of the pyrimidine ring and the aldehyde group. Compared to pyridine, the pyrimidine ring is less basic, and electrophilic substitution is less facile. wikipedia.org When it does occur, it is directed to the 5-position, which is the least electron-deficient. wikipedia.org

Nucleophilic substitution, on the other hand, is favored at the 2-, 4-, and 6-positions. wikipedia.org The aldehyde group itself can undergo a wide range of reactions typical of aldehydes, including condensation with active methylene (B1212753) compounds, formation of Schiff bases with amines, and oxidation or reduction.

The Vilsmeier-Haack reaction is another important transformation for pyrimidine derivatives, allowing for the introduction of a formyl group. growingscience.com The reactivity of pyrimidine derivatives is a cornerstone of their utility in medicinal chemistry, enabling the synthesis of a vast array of compounds with diverse biological activities. growingscience.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Ethylpyrimidine 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments can reveal the carbon-hydrogen framework, connectivity between atoms, and spatial relationships within the molecule.

While specific experimental data for 5-ethylpyrimidine-2-carbaldehyde is not broadly published, its expected NMR spectra can be reliably predicted based on the analysis of analogous pyrimidine (B1678525) and aldehyde compounds. rsc.orgrsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (CHO) would appear significantly downfield, typically in the δ 9.0-10.0 ppm range, due to the strong deshielding effect of the carbonyl group. oregonstate.edu The two aromatic protons on the pyrimidine ring (H-4 and H-6) would likely appear as singlets in the δ 8.5-9.5 ppm region. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), with coupling between them.

¹³C NMR: The carbon spectrum would complement the proton data. The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-210 ppm. pdx.edu The pyrimidine ring carbons would resonate in the aromatic region (δ 120-165 ppm), with the carbon bearing the aldehyde group (C-2) being significantly downfield. The ethyl group carbons would appear in the aliphatic region (δ 10-30 ppm).

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a clear cross-peak between the quartet and the triplet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom. For example, it would link the aldehyde proton signal to the aldehyde carbon signal and the pyrimidine proton signals to their respective ring carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. A key NOESY correlation would be expected between the aldehyde proton and the H-6 proton of the pyrimidine ring, and between the methylene protons of the ethyl group and the H-4 and H-6 protons, confirming their spatial arrangement.

Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)Key HMBC Correlations (¹H → ¹³C)
-CHO 9.5 - 10.0 (s, 1H)190 - 210C-2, C-4
C2 -155 - 165-
C4 8.8 - 9.2 (s, 1H)158 - 162C-2, C-5, C-6, -CH₂
C5 -125 - 135-
C6 8.9 - 9.3 (s, 1H)155 - 160C-2, C-4, C-5, -CH₂
-CH₂- 2.8 - 3.2 (q, 2H)20 - 30C-4, C-5, C-6, -CH₃
-CH₃ 1.2 - 1.5 (t, 3H)10 - 15C-5, -CH₂

Should this compound exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an invaluable tool for their characterization. Unlike solution-state NMR which averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid phase. repec.orgresearchgate.net

Proton-detected ssNMR techniques can offer high sensitivity and resolution, allowing for the differentiation of polymorphs by identifying subtle changes in chemical shifts and internuclear distances. researchgate.net Experiments like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of less abundant carbon nuclei. By analyzing the ¹³C chemical shifts, which are highly sensitive to the local electronic environment, one can distinguish between different packing arrangements in the crystal lattice. Furthermore, ssNMR can probe the dynamics within the crystalline structure, such as the rotation of the ethyl group. repec.org

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₈N₂O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

HRMS Data for this compound

Molecular FormulaCalculated Exact MassExpected HRMS Result [M+H]⁺
C₇H₈N₂O 136.0637137.0715

This high level of accuracy is critical for confirming the identity of a newly synthesized compound or a derivative. rsc.org

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and reveals key structural features.

For this compound, the following fragmentation pathways are anticipated:

Loss of a hydrogen radical (-H•): A peak at [M-1]⁺ is common for aldehydes. researchgate.net

Loss of the formyl radical (-CHO•): A significant peak at [M-29]⁺ resulting from the cleavage of the C-C bond between the pyrimidine ring and the aldehyde group.

Loss of a methyl radical (-CH₃•): A peak at [M-15]⁺ due to benzylic-type cleavage of the ethyl group, which is a favorable fragmentation pathway.

Loss of ethylene (B1197577) (-C₂H₄): A peak at [M-28]⁺ via a McLafferty-type rearrangement involving the ethyl group and the pyrimidine ring nitrogen.

Ring Fragmentation: The pyrimidine ring itself can fragment, leading to characteristic ions from the loss of species like HCN.

Analysis of these fragments allows for the piecing together of the molecular structure, confirming the presence and location of both the aldehyde and ethyl substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present. researchgate.netrsisinternational.org

For this compound, the IR spectrum would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch. researchgate.net The positions of C=N and C=C stretching vibrations are characteristic of the pyrimidine ring, while C-H stretching vibrations distinguish between the aromatic (pyrimidine ring) and aliphatic (ethyl group) protons.

Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupBond TypePredicted Frequency (cm⁻¹)Expected Intensity (IR)
Aldehyde C-HC-H Stretch~2820 and ~2720Medium, Sharp
Aliphatic C-HC-H Stretch2850 - 3000Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Aldehyde C=OC=O Stretch1680 - 1710Strong, Sharp
Pyrimidine RingC=N, C=C Stretch1500 - 1650Medium-Strong
Ethyl GroupC-H Bend1375 - 1470Medium

Raman spectroscopy would provide complementary information. While the C=O stretch is often weaker in Raman, the aromatic ring stretching vibrations are typically strong and sharp, providing a clear fingerprint for the pyrimidine core. nist.govchemicalbook.com Together, these techniques confirm the presence of all key functional groups within the molecule.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

The electronic absorption and fluorescence spectroscopic properties of pyrimidine derivatives are of significant interest due to their widespread applications in various fields, including medicinal chemistry and materials science. nih.govnih.govgsconlinepress.com The electronic spectra of pyrimidine and its derivatives are characterized by transitions involving n → π* and π → π* electronic excitations. iucr.org The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyrimidine ring, as well as the solvent polarity.

Generally, pyrimidine derivatives exhibit absorption bands in the ultraviolet (UV) region. For instance, a study on a specific pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, reported a maximum absorption (λmax) at 275 nm in a mixture of methanol (B129727) and acetonitrile. This absorption is attributed to the electronic transitions within the pyrimidine chromophore and associated substituents.

While pyrimidine itself is generally considered non-fluorescent, appropriate substitution can lead to fluorescent compounds. The introduction of alkylamino groups, for example, can induce fluorescence. A study on 2-alkylaminopyrimidines showed that these derivatives exhibit fluorescence, with the emission wavelength and intensity being dependent on the solvent. For example, 2-N-methylaminopyrimidine and 2-N-ethylaminopyrimidine in methanol showed maximum fluorescence intensities at 377 nm (excitation at 282 nm) and 375 nm (excitation at 286 nm), respectively. This fluorescence is often enhanced in polar protic solvents.

In a study of 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde, the fluorescence quantum yield was determined using a simultaneous absorption and fluorescence emission (SAFE) method. The quantum yield for this compound in ethanol (B145695) was found to be 27.126% at an excitation wavelength of 385 nm and 27.354% at 397 nm, with quinine (B1679958) sulfate (B86663) used as a reference standard. researchgate.netresearchgate.net These findings highlight how structural modifications to the pyrimidine core can tune its photophysical properties.

Table 1: Spectroscopic Data for Selected Pyrimidine Derivatives

Compound Solvent λmax (nm) Emission λmax (nm) Quantum Yield (%)
6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one Methanol:Acetonitrile (1:1) 275 - -
2-N-methylaminopyrimidine Methanol 282 (excitation) 377 -
2-N-ethylaminopyrimidine Methanol 286 (excitation) 375 -
5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde Ethanol 385 (excitation) - 27.126

X-ray Crystallographic Analysis for Molecular Geometry and Supramolecular Interactions

X-ray crystallography is a powerful technique for the detailed elucidation of the three-dimensional atomic arrangement of molecules in a crystal, providing precise information on bond lengths, bond angles, and conformations. carleton.eduyoutube.com For pyrimidine derivatives, this method is instrumental in understanding their molecular geometry and the nature of their supramolecular assemblies. researchgate.netnih.gov

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies on various pyrimidine derivatives have provided valuable insights into their solid-state structures. For example, the crystal structure of N′-hydroxypyrimidine-2-carboximidamide revealed an approximately planar molecule with an E configuration about the C=N double bond. researchgate.net In another study, the analysis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives confirmed their 3D structures, with one compound crystallizing in a triclinic space group. mdpi.com

These studies allow for the precise determination of geometric parameters. For instance, in the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, the asymmetric unit was found to comprise a diprotonated triaminopyrimidine dication and two nitrate (B79036) anions, with an almost planar geometry. iucr.org The detailed structural information obtained from single-crystal X-ray diffraction is fundamental for structure-activity relationship studies and for understanding the interactions of these molecules in biological systems. mdpi.comacs.orgacs.org

Table 2: Crystallographic Data for Selected Pyrimidine Derivatives

Compound Crystal System Space Group Key Geometric Features
N′-hydroxypyrimidine-2-carboximidamide - - Approximately planar, E configuration about C=N
3-(4-fluoropheny)l-2-thioxo-5-(trifluoromethyl)-2,3-dihydro iucr.orgnih.govthiazolo[4,5-d]pyrimidin-7(6H)-one Triclinic P-1 Thiazolopyrimidine fragment is nearly coplanar

Research on Polymorphism and Co-crystallization

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization are important areas of research in crystal engineering, particularly in the pharmaceutical industry. mdpi.com For pyrimidine derivatives, controlling these phenomena is crucial for optimizing physicochemical properties.

Co-crystallization of pyrimidine derivatives with other molecules, such as carboxylic acids, has been explored to create new solid forms with potentially improved properties. nih.gov For example, the co-crystallization of trimethoprim (B1683648) and pyrimethamine (B1678524), both 2,4-diaminopyrimidines, has been studied. A cocrystal of trimethoprim and pyrimethamine was obtained from methanol, where the hydrogen-bonding motifs differed from those in the individual crystal structures. nih.gov The formation of cocrystals can be guided by the principles of supramolecular synthons, where complementary functional groups on the constituent molecules interact via non-covalent bonds. saspublishers.com Various methods, including solvent evaporation, grinding, and slurry crystallization, are employed to prepare cocrystals. saspublishers.comnih.gov

Analysis of Hydrogen Bonding Patterns and Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Hydrogen bonds and other noncovalent interactions play a crucial role in dictating the crystal packing of pyrimidine derivatives. nih.govmdpi.com Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular interactions. iucr.orgnih.govnih.gov

In the crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, Hirshfeld surface analysis revealed that H⋯N/N⋯H (40.1%) and H⋯H (35.3%) interactions are the most significant contributors to the crystal packing, indicating the dominance of hydrogen bonding and van der Waals forces. nih.gov Similarly, for 2,4,6-triaminopyrimidine-1,3-diium dinitrate, the analysis showed that O⋯H/H⋯O (53.2%) and N⋯H/H⋯N (12.5%) interactions were the most important for the packing arrangement. iucr.org These studies demonstrate that the pyrimidine ring's nitrogen atoms are effective hydrogen bond acceptors, leading to the formation of robust supramolecular architectures. researchgate.net

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.czcas.czsaschirality.org These methods, including circular dichroism (CD) and circularly polarized luminescence (CPL), provide information about the stereochemistry and three-dimensional structure of chiral compounds. rsc.orgnih.gov

While this compound itself is not chiral, the introduction of a chiral center into its derivatives would render them amenable to chiroptical studies. For such chiral derivatives, chiroptical spectroscopy would be a powerful tool for determining their absolute configuration and studying their conformational preferences in solution.

For instance, if a chiral substituent were introduced, electronic circular dichroism (ECD) could be used to investigate the chiral perturbations of the pyrimidine chromophore's electronic transitions. This would provide a spectroscopic signature that is highly sensitive to the molecule's stereochemistry. Similarly, vibrational circular dichroism (VCD) could probe the stereochemistry through the differential absorption of left and right circularly polarized infrared radiation by the molecule's vibrational modes. Although no specific chiroptical studies on chiral derivatives of this compound have been reported, the principles of these techniques are well-established and would be directly applicable.

Computational and Theoretical Studies of 5 Ethylpyrimidine 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, providing data on geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the ground state properties of organic compounds like 5-ethylpyrimidine-2-carbaldehyde. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and thermodynamic parameters. nih.govtandfonline.com

For this compound, DFT studies would focus on optimizing the molecular geometry to find the most stable arrangement of atoms. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. These studies reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the ethyl and carbaldehyde substituents. Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can also be determined, providing insight into the molecule's stability. jchemrev.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT for certain properties, albeit at a greater computational cost. acs.org

For this compound, high-accuracy ab initio calculations could be employed to refine the energies of different conformations or to study reaction mechanisms involving the molecule. acs.org These methods are especially valuable for systems where electron correlation effects are significant. While computationally intensive, they serve as a benchmark for validating results from less demanding methods like DFT. For instance, calculations at the MP2/6-31G** level have been used to study similar pyrimidine-containing systems, providing reliable data on cluster energies and reaction pathways. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxiapptec.comfrontiersin.org

A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability. frontiersin.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO would be centered on the electron-withdrawing carbaldehyde group. DFT calculations can provide precise energies for these orbitals. nih.gov From the HOMO and LUMO energies, various chemical reactivity indices such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived, offering a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Illustrative FMO Properties of this compound

Parameter Illustrative Value
HOMO Energy -6.8 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 4.3 eV
Ionization Potential 6.8 eV
Electron Affinity 2.5 eV
Electronegativity (χ) 4.65
Chemical Hardness (η) 2.15

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from the rotation around single bonds. For this compound, rotations around the C-C bond of the ethyl group and the C-C bond connecting the carbaldehyde group to the pyrimidine ring are of primary interest.

Computational methods can be used to construct a potential energy surface (PES) by calculating the energy of the molecule as a function of these rotational angles. researchgate.net This analysis helps identify the most stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). For molecules with ethyl substituents on an aromatic ring, like ethylbenzene, studies have shown the existence of distinct stable conformers, such as those where the methyl group is planar or perpendicular to the ring. rsc.org Similar analysis for this compound would reveal the preferred orientation of its ethyl and aldehyde groups, which is governed by minimizing steric hindrance and optimizing electronic interactions.

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to validate experimental findings or aid in the structural elucidation of new compounds.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. rsc.orgnih.gov

For this compound, calculations would be performed on its optimized geometry to obtain the theoretical chemical shifts for each unique proton and carbon atom. These predicted values can be compared with experimental spectra to confirm assignments. The accuracy of these predictions has been greatly enhanced by the development of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.gov Discrepancies between calculated and experimental shifts can often provide insight into conformational equilibria or solvent effects. rsc.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H (aldehyde) 9.9 - 10.1 -
C4-H 9.0 - 9.2 158 - 160
C6-H 9.0 - 9.2 158 - 160
Ethyl-CH₂ 2.8 - 3.0 25 - 28
Ethyl-CH₃ 1.3 - 1.5 13 - 15
C2 (aldehyde C=O) - 190 - 193
C5 - 135 - 137

Note: The predicted values are illustrative and based on typical ranges for similar functional groups. youtube.comyoutube.comchemicalbook.com

Vibrational Frequency Calculations (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying and characterizing molecular structures. Computational chemistry, particularly through Density Functional Theory (DFT), allows for the a priori prediction of vibrational spectra. nih.gov For this compound, these calculations are typically performed after an initial geometry optimization of the molecule's ground state. physchemres.org

The process involves using a chosen level of theory, such as B3LYP, often paired with a basis set like 6-311++G(d,p), to calculate the harmonic vibrational frequencies. nih.govscirp.org The resulting theoretical wavenumbers correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms.

These calculated frequencies can be systematically compared with experimentally obtained FT-IR and Raman spectra. Often, a scaling factor is applied to the theoretical values to correct for anharmonicity and limitations in the computational method, improving the correlation with experimental data. physchemres.org The analysis allows for a detailed assignment of the observed spectral bands to specific molecular motions. For this compound, key vibrational modes of interest would include the C=O stretch of the aldehyde, various C-H stretches and bends of the ethyl group, and the characteristic ring stretching and breathing modes of the pyrimidine core. acs.orgresearchgate.net

Table 1: Representative Theoretical Vibrational Modes for this compound (Note: Specific frequency values are not available in published literature and would require dedicated computational studies.)

Vibrational Mode Description Expected Wavenumber Range (cm⁻¹)
ν(C=O) Aldehyde carbonyl stretch 1700-1750
ν(C-H) Aromatic C-H stretch (pyrimidine ring) 3000-3100
ν(C-H) Aliphatic C-H stretch (ethyl group) 2850-3000
ν(C=N), ν(C=C) Pyrimidine ring stretching 1400-1600
δ(CH₂) Ethyl group scissoring ~1450
δ(CH₃) Ethyl group bending 1375-1450

Prediction of Electronic Absorption Spectra (UV-Vis)

The electronic properties and transitions of a molecule, which dictate its ultraviolet-visible (UV-Vis) absorption spectrum, can be effectively modeled using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for predicting the electronic absorption spectra of organic molecules like this compound. researchgate.net

These calculations predict the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The results can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy. researchgate.net For this compound, the key electronic transitions would likely involve π → π* transitions within the pyrimidine ring and n → π* transitions associated with the nitrogen heteroatoms and the carbonyl oxygen of the aldehyde group. Analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in assigning the nature of these transitions.

Table 2: Predicted Electronic Transitions for this compound (Note: Specific theoretical values are not available in published literature and require dedicated TD-DFT calculations.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ (n → π*) Data not available Data not available Data not available
S₀ → S₂ (π → π*) Data not available Data not available Data not available

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic additions to the aldehyde group or substitutions on the pyrimidine ring, quantum chemical calculations can map out the entire reaction pathway. nih.govresearchgate.net

A primary goal in mechanistic studies is to locate and characterize the transition state (TS) for each step of a reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface. rsc.org By identifying the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. researchgate.net

The activation energy (ΔG‡) for a reaction step is calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is critical for understanding the reaction kinetics, as it determines the rate of the reaction. rsc.org For this compound, this approach could be used to study its reactivity with various nucleophiles, predicting which reaction pathways are most favorable and identifying the rate-determining step of a multi-step transformation. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. arxiv.org An MD simulation for this compound would typically place the molecule in a simulated box filled with a chosen solvent, such as water, to study its behavior in a condensed phase.

These simulations provide detailed information on the conformational dynamics of the molecule, such as the rotation of the ethyl and aldehyde groups relative to the pyrimidine ring. Furthermore, MD is crucial for understanding intermolecular interactions. For instance, it can reveal the structure and dynamics of the solvation shell around the molecule, showing how solvent molecules arrange themselves and form hydrogen bonds with the nitrogen atoms or the carbonyl oxygen. tandfonline.com This provides insight into solvent effects on reactivity and solubility.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug discovery and materials science to build mathematical models that relate chemical structure to a specific activity or property. nih.govresearchgate.net For a molecule like this compound, QSAR would involve calculating a set of theoretical molecular descriptors and correlating them with an observed activity, such as biological efficacy or chemical reactivity. scielo.brresearchgate.net

The core of a QSAR study lies in the selection of relevant descriptors that encode the structural, electronic, and physicochemical properties of the molecule. nih.gov For chemical reactivity, these descriptors are almost exclusively derived from theoretical calculations. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include the energies of the HOMO and LUMO (related to electron-donating and accepting abilities), the HOMO-LUMO gap (related to chemical stability), dipole moment (related to polarity), and atomic charges (related to sites for electrostatic interactions). core.ac.uk

Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, molecular volume, surface area, and various topological indices that quantify molecular branching and connectivity. researchgate.net

Thermodynamic Descriptors: These include properties like heat of formation and solvation energy, which can be related to the stability of the compound.

By generating these descriptors for a series of related pyrimidine derivatives and applying statistical methods like multiple linear regression, a predictive model can be built. tandfonline.comnih.gov Such a model could then be used to estimate the reactivity or activity of new, unsynthesized compounds, guiding further research.

Applications of 5 Ethylpyrimidine 2 Carbaldehyde in Advanced Organic Synthesis and Material Science Research

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

The unique structural features of 5-ethylpyrimidine-2-carbaldehyde make it an important precursor in the synthesis of a variety of organic compounds. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. The pyrimidine (B1678525) ring, a common motif in biologically active molecules, imparts specific electronic and steric properties to the resulting structures.

Construction of Natural Product Analogs

While direct examples of the incorporation of this compound into the total synthesis of natural products are not extensively documented, its structural motifs are present in numerous natural product analogs. The pyrimidine core is a key component of many biologically active natural products, including nucleosides and alkaloids. The aldehyde group on this compound provides a convenient entry point for the introduction of various side chains and functional groups, allowing for the systematic modification of a lead compound's structure to explore structure-activity relationships (SAR). The synthesis of pyrimidine-based analogs is a significant area of research in medicinal chemistry, aimed at developing new therapeutic agents with improved efficacy and pharmacokinetic properties.

Synthesis of Advanced Synthetic Intermediates and Scaffolds

The reactivity of this compound makes it a valuable starting material for the construction of more complex and functionally rich molecular scaffolds. For instance, a closely related compound, 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde, serves as a key intermediate in the development of pharmaceuticals and agrochemicals. mdpi.com This highlights the potential of pyrimidine aldehydes in building intricate molecular frameworks. The thienopyrimidine scaffold, which can be conceptually derived from pyrimidine precursors, is recognized as a promising core structure in medicinal chemistry due to its broad range of biological activities. The aldehyde group of this compound can readily participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic systems, which are foundational scaffolds in drug discovery.

Utilization in Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atoms of the pyrimidine ring in this compound possess lone pairs of electrons that can coordinate with metal ions, making it an attractive scaffold for the design of novel ligands. The aldehyde group can be easily converted into other coordinating moieties, such as imines (through Schiff base formation), alcohols, or carboxylic acids, further expanding the range of possible ligand structures and their coordination modes.

Design and Synthesis of Pyrimidine-based Ligands for Metal Ions

The condensation of pyrimidine aldehydes with primary amines is a straightforward and efficient method for the synthesis of Schiff base ligands. These ligands, containing the pyrimidine ring as the core structural unit, can effectively chelate a variety of metal ions to form stable coordination complexes. Research has demonstrated the synthesis of metal complexes from Schiff bases derived from imidazole-2-carboxaldehyde, a related heterocyclic aldehyde. nih.govresearchgate.net This suggests a high potential for this compound to be utilized in a similar fashion to create a diverse library of pyrimidine-based Schiff base ligands for applications in catalysis, materials science, and bioinorganic chemistry. The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties, depending on the nature of the metal ion and the specific structure of the ligand.

Exploration in Metal-Organic Framework (MOF) Precursor Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands, known as linkers. The properties of MOFs can be tuned by judiciously selecting the metal nodes and the organic linkers. Pyrimidine-containing molecules have been successfully employed as linkers in the synthesis of MOFs. For example, a luminescent MOF has been constructed using pyrimidine-4,6-dicarboxylate as the organic linker. researchgate.net Furthermore, MOFs incorporating 2,2'-bipyridyl derivatives, which share structural similarities with pyrimidine-based ligands, have also been reported. nih.gov While the direct use of this compound as a MOF precursor has not been extensively reported, its derivatives, such as the corresponding dicarboxylic acid obtained through oxidation of the aldehyde and ethyl groups, could potentially serve as effective linkers for the construction of novel MOFs with tailored functionalities and porous architectures.

Development of Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is of paramount importance in asymmetric catalysis, which aims to produce enantiomerically pure compounds. Pyrimidine-containing structures have been incorporated into the design of effective chiral ligands for a variety of enantioselective transformations. A significant advancement in this area is the asymmetric synthesis of chiral 5-pyrimidyl alkanols through the enantioselective alkylation of pyrimidine-5-carbaldehydes, including the closely related 2-ethylpyrimidine-5-carbaldehyde (B1364251). researchgate.net This demonstrates the potential of pyrimidine aldehydes as precursors for chiral molecules. Additionally, planar-chiral oxazole-pyrimidine ligands have been successfully synthesized and applied in nickel-catalyzed asymmetric reactions. snnu.edu.cn These findings suggest that this compound can serve as a valuable starting material for the development of novel chiral ligands, which could find applications in a wide range of asymmetric catalytic processes, contributing to the efficient synthesis of chiral drugs and other valuable enantiopure compounds.

Precursor for Advanced Materials and Functional Polymers

While direct research on the use of this compound in polymer synthesis is not widely documented, its structural motifs suggest significant potential as a precursor for advanced materials and functional polymers. The aldehyde functionality and the pyrimidine ring are key features that can be exploited in the synthesis of novel polymeric architectures.

The aldehyde group of this compound serves as a versatile handle for its incorporation into monomeric units suitable for polymerization. Through various condensation reactions, the pyrimidine core can be integrated into different polymer backbones, imparting unique electronic and structural properties to the resulting materials. For instance, condensation with compounds bearing active methylene (B1212753) groups or amino functionalities can yield vinyl monomers or Schiff base monomers, respectively. These monomers can then undergo polymerization to produce polymers with pendant pyrimidine units.

The incorporation of the pyrimidine moiety is anticipated to enhance the thermal stability and introduce specific functionalities to the polymer chains. Pyrimidine-containing polymers have been noted for their potential in various applications, and the ethyl group at the 5-position of the pyrimidine ring in this compound could further influence the solubility and processing characteristics of the resulting polymers.

Monomer TypePotential Synthetic RoutePolymerization Method
Vinyl MonomerKnoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates)Free radical polymerization, controlled radical polymerization (e.g., RAFT, ATRP)
Schiff Base MonomerCondensation with diaminesPolycondensation
Acetal MonomerReaction with diolsPolycondensation

The structure of this compound allows for its use in creating diverse polymer architectures with properties that can be fine-tuned. The rigidity of the pyrimidine ring can contribute to the formation of polymers with high glass transition temperatures and mechanical strength. Furthermore, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or metal coordination sites, enabling the design of self-healing materials, stimuli-responsive polymers, and materials with specific optical or electronic properties.

The ethyl group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial aspect for their processing and application. By copolymerizing monomers derived from this compound with other functional monomers, it is possible to create a wide range of polymer architectures, including linear, branched, and cross-linked polymers, with precisely controlled properties for specific applications in fields such as electronics, optics, and biomedical engineering.

Exploration in Supramolecular Chemistry and Self-Assembly

The pyrimidine core of this compound is an excellent candidate for investigations in supramolecular chemistry due to its ability to participate in various non-covalent interactions. These interactions are fundamental to the construction of well-defined, self-assembled supramolecular structures.

The nitrogen atoms of the pyrimidine ring in this compound are effective hydrogen bond acceptors. reddit.com This characteristic allows the molecule to form predictable and stable hydrogen-bonded networks with complementary donor molecules. Theoretical studies on pyrimidine derivatives have shown that hydrogen bonding can significantly influence their reactivity and electronic properties. rsc.org The aldehyde group can also participate in hydrogen bonding, either as an acceptor through its oxygen atom or by forming weaker C-H---O interactions.

Beyond hydrogen bonding, the aromatic nature of the pyrimidine ring enables it to engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state and in solution. The interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions involving the aldehyde group can lead to the formation of complex and functional supramolecular assemblies such as tapes, sheets, and three-dimensional networks. The ethyl group can play a role in modulating these interactions and influencing the packing of the molecules in the solid state.

Interaction TypeParticipating GroupsPotential Supramolecular Motifs
Hydrogen BondingPyrimidine nitrogens, Aldehyde oxygenChains, Dimers, Sheets
π-π StackingPyrimidine ringColumnar stacks, Herringbone patterns
Dipole-DipoleAldehyde groupHead-to-tail arrangements

The pyrimidine unit within this compound can also be explored in the context of host-guest chemistry. wikipedia.org While not a classic macrocyclic host, the electronic and structural features of the pyrimidine ring could allow it to act as a recognition site for specific guest molecules. The electron-deficient nature of the pyrimidine ring might favor interactions with electron-rich guests.

Furthermore, this compound could be incorporated into larger host molecules, where the pyrimidine unit would serve as a specific binding site. The aldehyde group provides a convenient point of attachment for building more complex host architectures. Such host molecules could find applications in sensing, catalysis, and controlled release systems.

Development of Chemo-Sensors and Probes (focus on chemical recognition and response mechanisms)

The development of chemosensors and probes for the selective detection of ions and molecules is a significant area of research. Pyrimidine derivatives have been successfully employed in the design of fluorescent and colorimetric sensors. wu.ac.thrsc.org The aldehyde functionality of this compound, coupled with the electronic nature of the pyrimidine ring, makes it an attractive platform for the development of novel chemosensors.

The chemical recognition mechanism of a sensor based on this compound would likely involve the interaction of an analyte with the aldehyde group or the pyrimidine nitrogen atoms. For example, the aldehyde can react with specific nucleophiles, leading to a change in the electronic properties of the molecule, which can be transduced into a measurable optical or electrochemical signal. The pyrimidine nitrogens can act as binding sites for metal ions, and this coordination event can also trigger a detectable response.

The response mechanism could be based on several principles, including:

Intramolecular Charge Transfer (ICT): Binding of an analyte could modulate the ICT character of the molecule, leading to a shift in its absorption or emission spectrum.

Photoinduced Electron Transfer (PET): The interaction with an analyte could suppress or enhance a PET process, resulting in a "turn-on" or "turn-off" fluorescent response.

Formation of a new chemical species: A reaction between the aldehyde group and the analyte could lead to the formation of a new product with distinct photophysical properties.

By judiciously designing molecules that incorporate the this compound unit, it is possible to create selective and sensitive probes for a variety of analytes, with applications in environmental monitoring, clinical diagnostics, and cellular imaging. acs.orgnih.gov

Future Research Directions and Unexplored Potential of 5 Ethylpyrimidine 2 Carbaldehyde

Innovations in Asymmetric Synthesis Utilizing the Compound

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The aldehyde functionality of 5-ethylpyrimidine-2-carbaldehyde presents a key handle for asymmetric transformations, opening avenues for the synthesis of enantiomerically pure pyrimidine-based compounds. Future research is anticipated to focus on several key areas of asymmetric synthesis.

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, stands out as a particularly promising approach. Chiral proline derivatives and their analogues have been successfully employed in asymmetric aldol (B89426) reactions of various aldehydes, suggesting their potential applicability to this compound. nih.govmdpi.com The development of novel chiral secondary amine catalysts could enable highly enantioselective and diastereoselective additions to the aldehyde group, leading to the formation of chiral alcohols, which are valuable synthetic intermediates.

Furthermore, the exploration of chiral Lewis acid catalysis is another fertile ground for innovation. Coordination of a chiral Lewis acid to the aldehyde oxygen can create a chiral environment, directing the approach of nucleophiles to one face of the molecule. This strategy could be employed in a variety of carbon-carbon bond-forming reactions, such as asymmetric allylation, cyanation, and aldol reactions.

The synthesis of chiral pyrimidine-substituted cyclopropanes via asymmetric cyclopropanation of related vinylpyrimidines has been reported, achieving high yields and enantioselectivities. nih.gov This suggests that derivatization of this compound into a suitable Michael acceptor could allow for analogous asymmetric cyclopropanation reactions, leading to novel chiral building blocks.

A summary of potential asymmetric reactions and the types of chiral catalysts that could be explored is presented in the table below.

Asymmetric Reaction TypePotential Chiral Catalyst ClassExpected Chiral Product
Aldol ReactionProline and its derivatives, Chiral secondary aminesChiral β-hydroxy pyrimidines
AllylationChiral Lewis acids, Chiral organocatalystsChiral homoallylic alcohols
CyanationChiral Lewis acids, Chiral organocatalystsChiral cyanohydrins
CyclopropanationChiral phase-transfer catalysts, Chiral Lewis acidsChiral pyrimidine-substituted cyclopropanes

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the pyrimidine (B1678525) ring and the aldehyde group in this compound offers a rich landscape for the exploration of novel reaction pathways and catalytic transformations. Future research is expected to delve into multicomponent reactions, C-H activation, and photoredox catalysis to construct complex molecular architectures.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. Pyrimidine aldehydes are known to participate in MCRs to form fused heterocyclic systems like pyrano[2,3-d]pyrimidines. wjarr.comresearchgate.net The exploration of novel MCRs involving this compound with various nucleophiles and dienophiles could lead to the discovery of new bioactive scaffolds. For instance, variations of the Biginelli reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793), could be adapted for this purpose. nih.gov

Direct C-H functionalization of the pyrimidine ring is another area of immense potential. researchgate.net While the pyrimidine ring is generally electron-deficient, recent advances in transition-metal-catalyzed C-H activation could enable the direct introduction of aryl, alkyl, or other functional groups at specific positions on the pyrimidine core of this compound. nih.govresearchgate.netrsc.org This would provide a more atom-economical and step-efficient approach to substituted pyrimidine derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials. mdpi.com

The burgeoning field of photoredox catalysis offers exciting possibilities for the functionalization of this compound under mild conditions. researchgate.netresearchgate.net Visible-light-mediated reactions can generate radical intermediates from the aldehyde or the pyrimidine ring, which can then participate in a variety of transformations, including additions, couplings, and cyclizations. This approach could be particularly useful for accessing novel reaction pathways that are not readily achievable through traditional thermal methods. Similarly, electro-organic synthesis presents a green and efficient alternative for driving redox reactions of pyrimidine derivatives. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Mechanism Studies

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. For this compound, advanced computational modeling will play a crucial role in unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions. wjarr.com DFT studies can also be used to model the transition states of potential reactions, providing valuable insights into reaction mechanisms and helping to explain or predict stereochemical outcomes.

Molecular docking simulations are another powerful computational tool, particularly for exploring the potential biological applications of derivatives of this compound. nih.gov By docking virtual libraries of compounds derived from this scaffold into the active sites of biological targets such as enzymes and receptors, researchers can identify promising candidates for further experimental investigation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their observed biological activity or other properties. mdpi.com These models can then be used to predict the properties of yet-to-be-synthesized compounds, accelerating the discovery of new functional molecules. In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is another critical application of computational modeling in the early stages of drug discovery, helping to identify and deprioritize compounds with unfavorable properties. nih.govmdpi.com

Integration into Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the ability to readily scale up production. The integration of this compound into flow chemistry and continuous processing methodologies represents a significant area for future research and development.

The synthesis of pyrimidine derivatives often involves multi-step sequences and the use of hazardous reagents. Performing these reactions in a continuous flow reactor can mitigate many of the risks associated with batch production. The small reactor volumes and excellent heat and mass transfer characteristics of microreactors can allow for the safe use of highly reactive intermediates and exothermic reactions.

Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction selectivity and higher yields. This level of control is particularly important for complex reactions and for the synthesis of well-defined materials. The automation of flow systems can also lead to increased efficiency and throughput, making the production of this compound and its derivatives more cost-effective.

The purification of products is often a bottleneck in chemical synthesis. In-line purification techniques, such as solid-phase extraction and continuous crystallization, can be integrated into flow systems to provide a continuous stream of pure product. This integrated approach can significantly reduce waste and processing time.

Synergistic Approaches with Other Pyrimidine Derivatives for Enhanced Functionality

The combination of this compound with other pyrimidine derivatives can lead to materials and molecular systems with enhanced or entirely new functionalities. This synergistic approach opens up a vast design space for the creation of advanced materials and functional molecules.

One promising area is the development of co-crystals and multicomponent materials. By co-crystallizing this compound with other pyrimidine derivatives that possess complementary functional groups (e.g., hydrogen bond donors or acceptors), it may be possible to create new crystalline materials with tailored physical properties, such as improved solubility, stability, or optical properties.

In the realm of functional polymers and materials, this compound can be used as a monomer or a cross-linking agent in combination with other pyrimidine-based monomers. The resulting copolymers or polymer networks could exhibit unique electronic, optical, or thermal properties arising from the specific interactions between the different pyrimidine units.

Furthermore, in the context of medicinal chemistry, the combination of a drug candidate derived from this compound with another pyrimidine-based therapeutic agent could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This could involve targeting multiple biological pathways simultaneously or enhancing the bioavailability or efficacy of one of the components. The synthesis of fused pyrimidine systems, where the this compound core is annulated with another heterocyclic ring, is a powerful strategy for creating novel chemical entities with enhanced biological activity. nih.gov

The exploration of these synergistic approaches will require a multidisciplinary effort, combining expertise in synthetic chemistry, materials science, computational modeling, and pharmacology. The insights gained will undoubtedly pave the way for the development of next-generation materials and therapeutics based on the versatile 5-ethylpyrimidine (B1285229) scaffold.

Q & A

Q. What are the recommended synthetic routes for 5-ethylpyrimidine-2-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of pyrimidine carbaldehydes typically involves formylation reactions. For this compound, a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) on 5-ethylpyrimidine is a plausible route . Optimization includes:
  • Temperature control (0–5°C during reagent mixing, followed by reflux at 80–100°C).
  • Stoichiometric ratios (1:1.2 substrate-to-DMF ratio).
  • Post-reaction quenching with aqueous sodium acetate to isolate the aldehyde.
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yield (reported 60–75% for analogous compounds) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: aldehyde proton ~10 ppm; ¹³C NMR: C=O ~190 ppm) .
  • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 260 nm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 151.087 (calculated for C₇H₈N₂O).
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX programs for structure refinement (e.g., SHELXL for small-molecule resolution) .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : The compound’s solubility depends on the ethyl and aldehyde functional groups:
  • Polar aprotic solvents : DMSO, DMF (high solubility for reaction conditions).
  • Low-polarity solvents : Ethyl acetate, dichloromethane (suitable for chromatography).
  • Aqueous solubility is limited; use ethanol/water mixtures (1:1 v/v) for biological assays.
    Conduct solubility trials at 25°C and 50°C to identify phase boundaries .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic aldehyde group’s behavior:
  • Calculate frontier molecular orbitals (FMOs) to identify reactive sites.
  • Simulate transition states for nucleophilic attacks (e.g., by amines or Grignard reagents).
  • Compare activation energies of competing pathways to prioritize synthetic routes .
    Software like Gaussian or ORCA is recommended, with solvent effects modeled via PCM .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine carbaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability:
  • Standardize conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (≤0.1% DMSO).
  • Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
  • Control for aldehyde reactivity : Pre-treat compounds with stabilizing agents (e.g., hydroxylamine) to prevent nonspecific adduct formation .
    Meta-analyses of published datasets can identify confounding variables .

Q. How do crystallographic challenges for this compound impact structural analysis, and what refinements are necessary?

  • Methodological Answer : Challenges include low crystal quality due to the aldehyde’s hygroscopicity:
  • Crystallization : Use slow vapor diffusion (ether/pentane) at 4°C.
  • Data collection : Synchrotron radiation improves resolution for small, weakly diffracting crystals.
  • Refinement : SHELXL handles disorder modeling for the ethyl and aldehyde groups. Apply restraints to thermal parameters (ADPs) to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.